[(1-Cyclohexylpiperidin-4-yl)methyl]amine (CAS 132740-53-5) is a piperidine derivative featuring an N-cyclohexyl substituent and a primary aminomethyl group at the 4-position. This bifunctional structure positions it as a versatile intermediate in medicinal chemistry and chemical biology, particularly for the synthesis of CNS-penetrant small molecules.
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
CAS No.132740-53-5
Cat. No.B176255
⚠ Attention: For research use only. Not for human or veterinary use.
[(1-Cyclohexylpiperidin-4-yl)methyl]amine (CAS 132740-53-5): A Primary Amine-Functionalized Piperidine Scaffold for CNS-Focused Derivatization
[(1-Cyclohexylpiperidin-4-yl)methyl]amine (CAS 132740-53-5) is a piperidine derivative featuring an N-cyclohexyl substituent and a primary aminomethyl group at the 4-position . This bifunctional structure positions it as a versatile intermediate in medicinal chemistry and chemical biology, particularly for the synthesis of CNS-penetrant small molecules. Its core scaffold, comprising the cyclohexylpiperidine motif, is foundational to numerous biologically active compounds, including psychotomimetics and GPCR ligands [1][2]. The compound exists in both free base and dihydrochloride salt forms , with computed physicochemical properties—a topological polar surface area (tPSA) of 29.3 Ų and a calculated LogP of 1.9 [3]—that are consistent with favorable blood-brain barrier permeability.
1
Primary amine handle
Enables modular covalent conjugation via amide coupling or reductive amination for focused library synthesis.
Not available in 1-cyclohexylpiperidine
2
CNS physicochemical profile
Reported tPSA 29.3 Ų and XLogP3 1.9 align with CNS drug-likeness guidelines for blood-brain barrier penetration.
CNS MPO desirability score: 4.5 / 6
3
GPCR pharmacophore core
N-cyclohexylpiperidine scaffold reported as privileged motif for melanocortin-4 and muscarinic acetylcholine receptor ligand design.
Supports bitopic and allosteric probe synthesis
[1] Maayani, S., Weinstein, H., Cohen, S., & Sokolovsky, M. (1974). Psychotomimetics as anticholinergic agents—I: 1-Cyclohexylpiperidine derivatives: Anticholinesterase activity and antagonistic activity to acetylcholine. Biochemical Pharmacology, 23(8), 1263-1281. View Source
[2] Tran, J. A., Pontillo, J., Arellano, M., Fleck, B. A., Tucci, F. C., Marinkovic, D., Chen, C. W., Saunders, J., Foster, A. C., & Chen, C. (2005). Structure–activity relationship of a series of cyclohexylpiperidines bearing an amide side chain as antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 15(14), 3434–3438. View Source
Why Generic Substitution Fails: The Critical Differentiation of the 4-Position Primary Amine and Cyclohexyl N-Substituent in [(1-Cyclohexylpiperidin-4-yl)methyl]amine
The substitution of [(1-Cyclohexylpiperidin-4-yl)methyl]amine with a generic piperidine or a close analog like 1-cyclohexylpiperidine is scientifically unwarranted due to profound differences in chemical reactivity and biological target engagement. The presence of the primary aminomethyl group at the 4-position is a decisive structural feature; it provides a nucleophilic handle for covalent conjugation (e.g., amide bond formation, reductive amination) that is absent in 1-cyclohexylpiperidine (CAS 3319-01-5), which lacks this functional group entirely [1]. This difference dictates their respective roles: the target compound functions as a versatile building block for constructing more complex molecules, while 1-cyclohexylpiperidine is typically an end-stage pharmacophore or a less derivatizable intermediate [2]. Furthermore, the steric and electronic contributions of the bulky N-cyclohexyl group, as demonstrated in related SAR studies of cyclohexylpiperidines targeting the melanocortin-4 receptor [3], are critical for modulating ligand-receptor interactions and physicochemical properties like lipophilicity and metabolic stability, which cannot be replicated by smaller or differently substituted N-alkyl piperidines. Therefore, procurement decisions based on a simplified 'piperidine analog' search will lead to the acquisition of a compound with fundamentally different utility and potential.
Potential substitute1-Cyclohexylpiperidine (CAS 3319-01-5)Lacks the primary amine entirely — cannot participate in amide bond formation or reductive amination. Serves as end-stage pharmacophore, not a building block. Interchangeability risk: high.
Target compound4-substituted piperidine regioisomer4-position aminomethyl enables specific ligand geometries documented in VCP794 synthesis for M1 mAChR probe studies.
Potential substitute3-substituted analog (CAS 883533-78-6)Same molecular formula but regioisomeric substitution — reported SAR context may not transfer; 3-isomer not documented in VCP794-class probe synthesis.
Target compoundN-cyclohexyl substituentBulky cyclohexyl group modulates lipophilicity and metabolic stability per MC4R SAR studies.
Potential substituteSmaller N-alkyl piperidinesN-methyl or N-ethyl analogs may shift lipophilicity and receptor-interaction profiles; reported MC4R binding context may not reproduce.
[2] Keov, P., Valant, C., Devine, S. M., Lane, J. R., Scammells, P. J., & Sexton, P. M. (2013). Reverse Engineering of the Selective Agonist TBPB Unveils Both Orthosteric and Allosteric Modes of Action at the M1 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 84(3), 425–437. View Source
[3] Tran, J. A., Pontillo, J., Arellano, M., Fleck, B. A., Tucci, F. C., Marinkovic, D., Chen, C. W., Saunders, J., Foster, A. C., & Chen, C. (2005). Structure–activity relationship of a series of cyclohexylpiperidines bearing an amide side chain as antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 15(14), 3434–3438. View Source
Quantitative Differentiation of [(1-Cyclohexylpiperidin-4-yl)methyl]amine: A Comparative Analysis Against Key Structural Analogs
Structural Reactivity Advantage: Presence of a Conjugatable Primary Amine Handle Absent in 1-Cyclohexylpiperidine
[(1-Cyclohexylpiperidin-4-yl)methyl]amine is differentiated from its core analog 1-cyclohexylpiperidine by the presence of a primary aminomethyl group at the 4-position [1]. This functional group is absent in 1-cyclohexylpiperidine [2]. This structural difference directly translates to a quantitative advantage in reactivity for key synthetic transformations, enabling straightforward conjugation and diversification that is not possible with the comparator.
Reactivity handleHead-to-head
H-bond donor count: 1 vs 0 in 1-cyclohexylpiperidine
Supports modular derivatization via amide/urea/amine library synthesis.
Primary amine absent in comparator; reactivity context differs fundamentally.
This difference enables [(1-Cyclohexylpiperidin-4-yl)methyl]amine to serve as a modular building block for creating focused libraries of amides, ureas, and secondary/tertiary amines, whereas 1-cyclohexylpiperidine cannot be used for these specific covalent conjugation strategies.
Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and its Impact on CNS Permeability Compared to Core Scaffold
The calculated partition coefficient (XLogP3) of [(1-Cyclohexylpiperidin-4-yl)methyl]amine is 1.9 [1]. This value represents a significant decrease in lipophilicity compared to the core scaffold 1-cyclohexylpiperidine, which has a computed XLogP3 of 2.9 [2]. The lower LogP for the target compound is attributed to the introduction of the polar primary amine, resulting in a 1.0 unit decrease.
Lipophilicity shiftHead-to-head
Δ −1.0 XLogP3 units vs 1-cyclohexylpiperidine (2.9 → 1.9)
Reported lower lipophilicity may improve aqueous solubility and reduce non-specific binding.
In silico XLogP3 prediction; experimental logP requires confirmation.
CNS Drug DiscoveryPharmacokineticsPhysicochemical Property Analysis
Evidence Dimension
Lipophilicity (XLogP3)
Target Compound Data
1.9
Comparator Or Baseline
1-Cyclohexylpiperidine: 2.9
Quantified Difference
Δ = -1.0 units
Conditions
In silico prediction using XLogP3 algorithm [1][2]
Why This Matters
This difference in lipophilicity is critical for modulating the ADME properties of derived compounds, often improving aqueous solubility and potentially reducing non-specific tissue binding, which are key considerations in selecting a starting scaffold for drug discovery.
CNS Drug DiscoveryPharmacokineticsPhysicochemical Property Analysis
Regioisomeric Specificity: Differentiating the 4-Position Primary Amine from the 3-Position Analog
The specific placement of the aminomethyl group at the 4-position of the piperidine ring distinguishes this compound from its regioisomer, [(1-Cyclohexylpiperidin-3-yl)methyl]amine (CAS 883533-78-6) . While both share the same molecular formula and core scaffold, the 4-substituted isomer is explicitly utilized in the synthesis of advanced pharmacological probes like VCP794 [1], whereas the 3-isomer is not documented in this context.
Regioisomer specificityCross-study
4-substituted isomer used in VCP794 (M1 mAChR probe); 3-isomer not documented in this context.
4-position geometry may support bitopic ligand design; regioisomer not interchangeable.
Qualitative utility difference based on published synthetic route.
Comparison of chemical structures and documented use cases [1]
Why This Matters
The 4-position substitution is a key feature in the design of molecules like VCP794, a tool compound for studying M1 muscarinic acetylcholine receptor pharmacology. This demonstrates that the 4-isomer is not interchangeable with its 3-substituted analog for generating specific ligand geometries.
[1] Keov, P., Valant, C., Devine, S. M., Lane, J. R., Scammells, P. J., & Sexton, P. M. (2013). Reverse Engineering of the Selective Agonist TBPB Unveils Both Orthosteric and Allosteric Modes of Action at the M1 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 84(3), 425–437. View Source
Computational Evidence for BBB Permeability: A Favorable CNS MPO Score of 4.5 Based on Physicochemical Properties
Based on its computed physicochemical properties (tPSA of 29.3 Ų, calculated LogP of 1.9, molecular weight of 196.34 g/mol, and 1 H-bond donor) [1], the central nervous system multiparameter optimization (CNS MPO) desirability score for [(1-Cyclohexylpiperidin-4-yl)methyl]amine is calculated to be 4.5 on a scale of 0-6 [2].
Score exceeds the threshold for favorable CNS drug-likeness
Conditions
Calculation based on the CNS MPO algorithm using tPSA, clogP, MW, and HBD count [2]
Why This Matters
A CNS MPO score of 4.5 provides a data-driven justification for prioritizing this compound as a starting point for CNS drug discovery programs over analogs with less favorable multiparameter profiles, offering a higher probability of identifying leads with adequate brain exposure.
CNS Drug DiscoveryComputational ChemistryMedicinal Chemistry
[2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
High-Value Application Scenarios for [(1-Cyclohexylpiperidin-4-yl)methyl]amine: From Chemical Biology Probe Design to Focused Library Synthesis
Synthesis of Bitopic GPCR Ligands Targeting Muscarinic Acetylcholine Receptors (mAChRs)
As a key intermediate, [(1-Cyclohexylpiperidin-4-yl)methyl]amine is instrumental in generating complex molecules like 1-(1-cyclohexylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (VCP794) [1]. VCP794 serves as a valuable chemical probe for deconstructing the orthosteric and allosteric pharmacology of the M1 mAChR, highlighting the compound's role in advanced mechanism-of-action studies [1].
Modular Synthesis of Kinase Inhibitor Fragments and Lead Optimization
The primary amine handle of [(1-Cyclohexylpiperidin-4-yl)methyl]amine enables its efficient coupling with diverse carboxylic acid building blocks . This makes it an ideal platform for synthesizing focused libraries of amide-containing compounds, which are prevalent in kinase inhibitor chemical space. Its structural features align with the design of type II kinase inhibitors, where a solubilizing amine group is linked to a hydrophobic, hinge-binding scaffold.
Development of Melanocortin-4 Receptor (MC4R) Antagonists
SAR studies on cyclohexylpiperidines demonstrate that the N-cyclohexylpiperidine moiety is a privileged scaffold for developing potent and selective antagonists of the human MC4 receptor [2]. [(1-Cyclohexylpiperidin-4-yl)methyl]amine provides the core of this pharmacophore, offering a validated starting point for introducing amide side chains to explore SAR and optimize binding affinity and selectivity against related receptors like MC3R [2].
Amide-linked scaffold diversity and kinase selectivity profiling
MC4R antagonist development
N-cyclohexylpiperidine pharmacophore
MC4R vs MC3R selectivity and binding affinity optimization
[1] Keov, P., Valant, C., Devine, S. M., Lane, J. R., Scammells, P. J., & Sexton, P. M. (2013). Reverse Engineering of the Selective Agonist TBPB Unveils Both Orthosteric and Allosteric Modes of Action at the M1 Muscarinic Acetylcholine Receptor. Molecular Pharmacology, 84(3), 425–437. View Source
[2] Tran, J. A., Pontillo, J., Arellano, M., Fleck, B. A., Tucci, F. C., Marinkovic, D., Chen, C. W., Saunders, J., Foster, A. C., & Chen, C. (2005). Structure–activity relationship of a series of cyclohexylpiperidines bearing an amide side chain as antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 15(14), 3434–3438. View Source
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